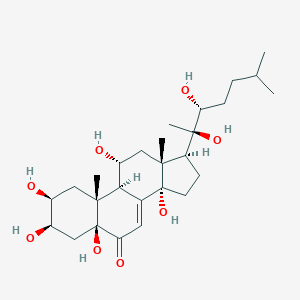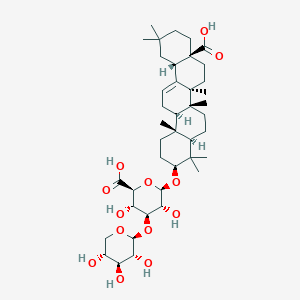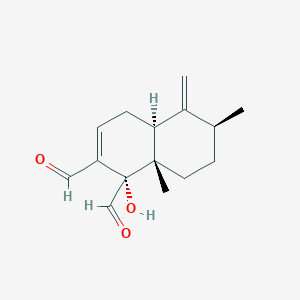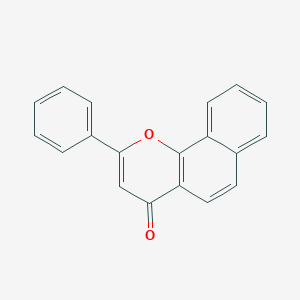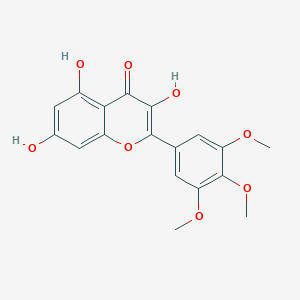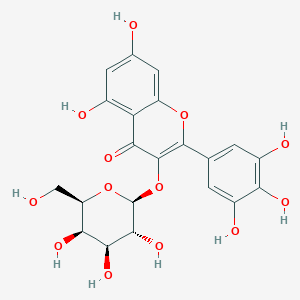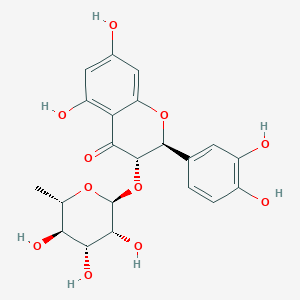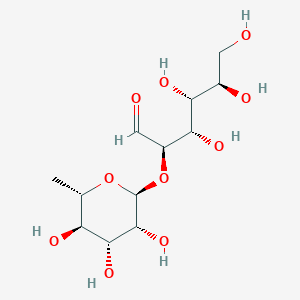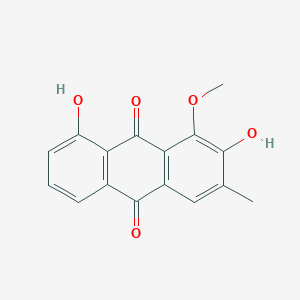
Obtusifolin
Vue d'ensemble
Description
Obtusifolin is an anthraquinone compound extracted from the seeds of Senna obtusifolia (L.) H.S.Irwin & Barneby . It is known for its anti-inflammatory properties and has been studied for its potential therapeutic effects in various medical conditions, including osteoarthritis and acute kidney injury .
Applications De Recherche Scientifique
Obtusifolin has been extensively studied for its scientific research applications in various fields:
Chemistry: This compound is used as a selective inhibitor of the CYP1A2 enzyme, which is involved in the activation of procarcinogens. Its inhibitory effects on this enzyme make it a valuable tool for studying enzyme-substrate interactions and drug metabolism.
Biology: This compound has been shown to reduce inflammation by inhibiting the NF-κB signaling pathway. .
Medicine: This compound has demonstrated potential in preventing breast cancer metastasis and ameliorating memory impairment.
Mécanisme D'action
Obtusifolin exerts its effects through several molecular mechanisms. It inhibits the activity of the CYP1A2 enzyme by forming hydrophobic interactions and hydrogen bonds with the enzyme’s active site . Additionally, this compound regulates the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines and enzymes, thereby alleviating inflammation .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Obtusifolin has been found to interact with various enzymes and proteins. It has been shown to inhibit CYP1A2-mediated phenacetin O-deethylation (POD) in a competitive inhibitory manner . This suggests that this compound may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress the production of nitric oxide and the secretion of proinflammatory cytokines by LPS-induced BV2 cells . It also reduces the protein expression of Bcl-2, nephrin, and synaptopodin, and increases the protein levels of Bax and Cleaved Caspase-3 in podocytes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the activation of NF-κB signaling in vitro and in vivo . This suggests that this compound may bind to NF-κB and prevent it from translocating to the nucleus and activating gene expression. Additionally, this compound has been found to inhibit the activation of MAPK signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to rescue LPS-repressed cell viability in a concentration-dependent manner . This suggests that the effects of this compound on cells may change over time, possibly due to the compound’s stability, degradation, or long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, this compound has been found to ameliorate LPS-induced kidney injury and reduce blood urea nitrogen and serum creatinine levels . The effects of this compound were found to vary with different dosages, suggesting a dose-dependent response.
Méthodes De Préparation
Obtusifolin can be extracted from the seeds of Senna obtusifolia using methanolic extraction methods . The seeds are typically dried and ground into a fine powder before being subjected to solvent extraction. The methanolic extract is then purified to isolate this compound. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities .
Analyse Des Réactions Chimiques
Obtusifolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been shown to inhibit the activity of the CYP1A2 enzyme through hydrophobic interactions and hydrogen bonding . Common reagents used in these reactions include phenacetin and ethoxyresorufin, which are substrates for the CYP1A2 enzyme . The major products formed from these reactions include metabolites that result from the deethylation of phenacetin and ethoxyresorufin .
Comparaison Avec Des Composés Similaires
Obtusifolin is structurally similar to other anthraquinones, such as emodin and chrysophanol . it exhibits unique properties that distinguish it from these compounds. For instance, this compound has a higher selectivity for the CYP1A2 enzyme compared to other anthraquinones . This selectivity makes it a valuable tool for studying enzyme inhibition and drug interactions. Other similar compounds include gluco-obtusifolin, which shares similar anti-inflammatory properties but differs in its glycosylation pattern .
Propriétés
IUPAC Name |
2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-6-9-12(16(21-2)13(7)18)15(20)11-8(14(9)19)4-3-5-10(11)17/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRXUBDGDSRBGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197254 | |
| Record name | Obtusifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477-85-0 | |
| Record name | Obtusifolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Obtusifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Obtusifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Obtusifolin exerts its effects through various mechanisms depending on the context:
- Anti-inflammatory and Analgesic Effects: this compound reduces inflammation and pain by inhibiting the MAPK/NF-κB signaling pathway [, , , , ], suppressing NLRP3 inflammasome activation [], and reducing reactive oxygen species (ROS) production [, ]. This leads to decreased production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α [, , ]. In the context of osteoarthritis, it downregulates MMP3, MMP13, and COX-2 expression, reducing cartilage damage [].
- Cognitive Enhancement: this compound shows potential for improving memory impairment, likely by inhibiting acetylcholinesterase activity and enhancing cholinergic signaling [].
- Anticancer Effects: this compound suppresses breast cancer bone metastasis by targeting parathyroid hormone-related protein (PTHrP), which is involved in osteoclastogenesis and bone resorption [].
A:
- Molecular Formula: C20H18O6 []
- Spectroscopic Data: this compound's structure has been elucidated through various spectroscopic methods, including UV, IR, and PMR spectroscopy []. Its structure consists of an anthraquinone core with specific substitutions.
ANone: While the provided research primarily focuses on this compound's biological activity, limited information is available regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.
ANone: The provided research focuses on the biological activity of this compound rather than its potential catalytic properties. Therefore, no information on its catalytic activity, reaction mechanisms, selectivity, or uses in catalysis is available from these studies.
ANone: Yes, computational studies have provided insights into this compound's interactions:
- Molecular Docking: Molecular docking simulations suggest that this compound exhibits potent and selective inhibition of CYP1A2, a key enzyme involved in procarcinogen activation []. The simulations identified hydrophobic interactions and hydrogen bonding as key contributors to this inhibitory activity.
- Calcium Channel Blocking Potential: Molecular docking studies indicate that this compound 2-glucoside, a derivative of this compound, might act as a calcium channel blocker, suggesting potential for treating gestational hypertension [, ].
ANone: Studies highlight the importance of specific structural features for this compound's activity:
- Anthraquinone Core: The anthraquinone core seems essential for its various biological activities [, ].
- Glycosylation: The presence and position of sugar moieties influence activity. For instance, Gluco-aurantio-obtusin, a glycosylated derivative, shows higher inhibitory activity against ACE compared to its aglycone counterpart, aurantio-obtusin [].
- Substitution Pattern: The type and position of substituents on the anthraquinone core impact activity and selectivity against specific targets [].
A:
- Formulation: One study explored the use of transdermal patches containing Cassia seed extract, which is a source of this compound, for treating slow transit constipation in rats []. This highlights the potential for developing different formulations to improve this compound delivery.
ANone: The provided research primarily focuses on the biological activity and chemical characterization of this compound. There is limited information on SHE regulations specifically related to this compound. Further investigations are necessary to address SHE aspects comprehensively.
A:
- Pharmacokinetics: A study using liquid chromatography-tandem mass spectrometry revealed that this compound is rapidly absorbed and distributed in rats after oral administration, with the highest concentration found in the liver []. It is metabolized and eliminated with a half-life of approximately 3 hours [].
- Pharmacodynamics: The pharmacodynamics of this compound involve its interactions with various molecular targets, including NF-κB, NLRP3 inflammasome, acetylcholinesterase, and PTHrP, ultimately leading to its anti-inflammatory, analgesic, cognitive-enhancing, and anticancer effects [, , , ].
A:
- Inhibition of nitric oxide production in lipopolysaccharide-treated macrophages (MH-S cells) [].
- Inhibition of IL-6 production in IL-1β-treated lung epithelial cells (A549 cells) [].
- Suppression of phthalate esters-induced PTHrP production and IL-8 secretion in breast cancer cells (MDA-MB-231 cells) [].
- Reduction of high glucose-induced mitochondrial apoptosis in human umbilical vein endothelial cells [].
- Reversal of scopolamine-induced cognitive impairments in mice using passive avoidance and Morris water maze tests [].
- Reduction of mechanical allodynia induced by various pain models (CFA, CCI, L5 SNL, diabetes, and oxaliplatin) in rats [].
- Attenuation of lung inflammatory responses in a mouse model of lipopolysaccharide-induced acute lung injury [].
- Reduction of cartilage damage in a surgically induced osteoarthritis mouse model [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



